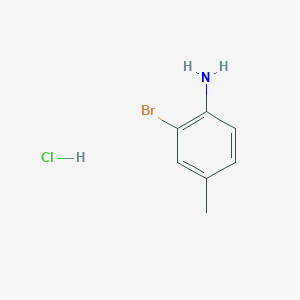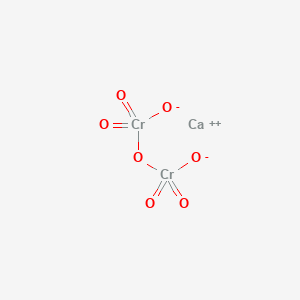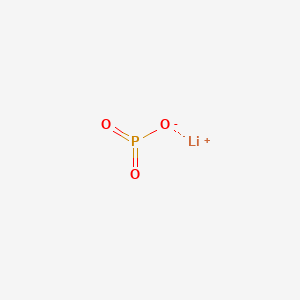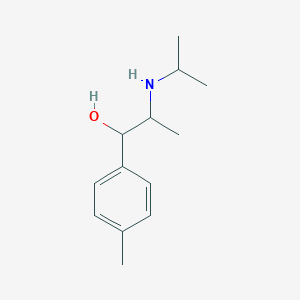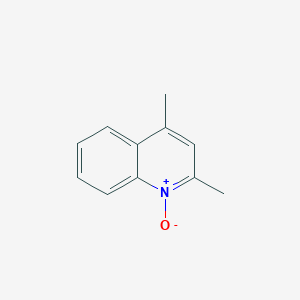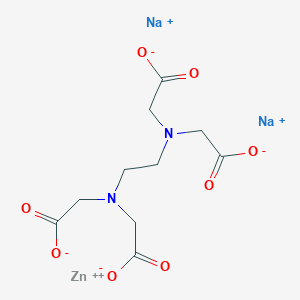
2-(Carboxymethylsulfanyl)-2-phenylacetic acid
Descripción general
Descripción
2-(Carboxymethylsulfanyl)-2-phenylacetic acid, also known as CMSPA, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a derivative of phenylacetic acid and contains a sulfanyl group in its structure. CMSPA has been studied extensively for its pharmacological properties and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and modulating the immune response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the activity of COX-2, which reduces the production of prostaglandins. Additionally, 2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been shown to have analgesic effects and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Carboxymethylsulfanyl)-2-phenylacetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Carboxymethylsulfanyl)-2-phenylacetic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(Carboxymethylsulfanyl)-2-phenylacetic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Métodos De Síntesis
The synthesis of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid involves the reaction of phenylacetic acid with thioacetic acid in the presence of a catalyst. The resulting product is then oxidized to form 2-(Carboxymethylsulfanyl)-2-phenylacetic acid. This method of synthesis has been optimized to produce high yields of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid with high purity.
Aplicaciones Científicas De Investigación
2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In preclinical studies, 2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been effective in reducing inflammation and pain in animal models. It has also shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(carboxymethylsulfanyl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-8(12)6-15-9(10(13)14)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUNWFBYULOSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296581 | |
| Record name | [(carboxymethyl)sulfanyl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethylsulfanyl)-2-phenylacetic acid | |
CAS RN |
13330-93-3 | |
| Record name | NSC109959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(carboxymethyl)sulfanyl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



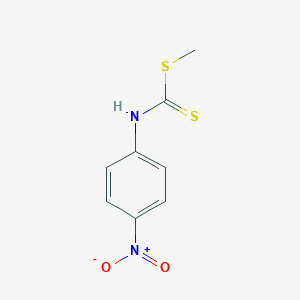

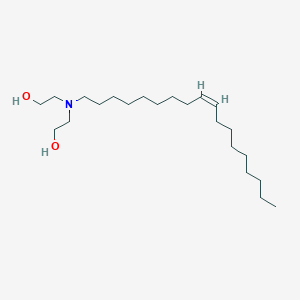
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
